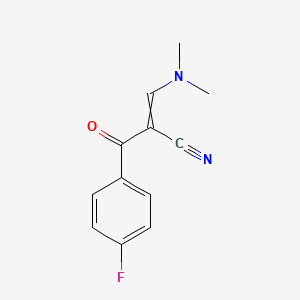

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Description

BenchChem offers high-quality 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGVIOPQYFIUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397335 | |

| Record name | 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-15-4 | |

| Record name | 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Abstract

This technical guide provides a comprehensive overview of the , a versatile enaminonitrile intermediate crucial for the development of novel heterocyclic compounds in medicinal chemistry. We delve into the prevalent synthetic methodologies, offering a detailed, field-proven experimental protocol. The guide further outlines a systematic characterization workflow, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to ensure structural integrity and purity. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and the discovery of new therapeutic agents.

Introduction: The Significance of Enaminonitriles

Enaminonitriles are a class of organic compounds characterized by the presence of an amine and a nitrile group attached to a carbon-carbon double bond. This unique arrangement of functional groups imparts a rich and versatile reactivity, establishing them as powerful building blocks in synthetic chemistry.[1][2] The electron-donating amino group and the electron-withdrawing nitrile and acyl groups create a polarized π-system, making the molecule susceptible to a variety of transformations.

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, the subject of this guide, is a prominent member of this class. The presence of the 4-fluorobenzoyl moiety is of particular interest in drug discovery, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a key precursor for the synthesis of diverse heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, many of which form the core scaffolds of biologically active molecules.[3][4]

Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

The synthesis of 3-(dimethylamino)-2-aroylacrylonitriles is typically achieved through a condensation reaction. One of the most direct and efficient methods involves the reaction of an activated acetonitrile derivative with an N,N-dimethylformamide acetal. This approach offers high yields and operational simplicity.

Underlying Chemistry: A Condensation Pathway

The reaction of 2-(4-fluorophenyl)-acetonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for generating the enamine functionality. The reaction proceeds via the mechanism outlined below:

-

Activation: The acidic α-proton of 2-(4-fluorophenyl)-acetonitrile is readily abstracted.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA.

-

Elimination: A molecule of methanol is eliminated, leading to the formation of the stable, conjugated enaminonitrile product.

This transformation is efficient and generally proceeds to completion upon heating.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a reliable method for the laboratory-scale synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

Reagents and Materials:

-

2-(4-Fluorobenzoyl)acetonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-fluorobenzoyl)acetonitrile (10 mmol).

-

Solvent and Reagent Addition: Add 30 mL of anhydrous toluene to the flask, followed by the addition of N,N-Dimethylformamide dimethyl acetal (15 mmol, 1.5 equivalents). The use of a slight excess of DMF-DMA ensures the complete conversion of the starting material.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration and Washing: The resulting solid is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with cold toluene to remove any unreacted starting materials and impurities.

-

Drying: The purified product is dried under vacuum to yield 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

Characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a comprehensive analytical dataset.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques and the expected data for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

| Technique | Purpose | Expected Data/Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the dimethylamino protons, the vinylic proton, and the aromatic protons of the 4-fluorobenzoyl group. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the nitrile carbon, carbonyl carbon, olefinic carbons, aromatic carbons, and the dimethylamino carbons. |

| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C≡N (nitrile), C=O (ketone), C=C (alkene), and C-F (aryl fluoride). |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the molecular weight of the compound (218.23 g/mol ).[6][7] |

| Melting Point | Purity Assessment | A sharp melting point range. A reported melting point for the analogous 2-(4-chlorobenzoyl) derivative is around 110 °C, and for the title compound is 142-145 °C[4][8] |

Experimental Protocols for Characterization

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Prepare a sample as a KBr pellet or obtain the spectrum from a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Melting Point: Place a small amount of the dry, crystalline solid into a capillary tube and determine the melting point range using a calibrated melting point apparatus.

Visualization of the Characterization Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. cas 52200-15-4|| where to buy (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [chemenu.com]

- 7. CAS#:52200-15-4 | 3-(DIMETHYLAMINO)-2-(4-FLUOROBENZOYL)ACRYLONITRILE | Chemsrc [chemsrc.com]

- 8. 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE | 52200-15-4 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectral analysis of the synthetic organic compound 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (DMFA). As a molecule possessing a unique combination of an electron-donating enamine system, an electron-withdrawing nitrile group, and a fluorinated benzoyl moiety, DMFA presents a rich case for spectroscopic characterization. This document details the theoretical underpinnings and provides detailed, field-proven protocols for the analysis of DMFA using a suite of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained, offering a self-validating framework for researchers. This guide is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and materials science.

Introduction: The Structural Significance of DMFA

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (DMFA), with the chemical formula C₁₂H₁₁FN₂O, belongs to the class of enaminonitriles. These structures are valuable intermediates in organic synthesis due to their versatile reactivity. The DMFA molecule is characterized by a polarized carbon-carbon double bond, influenced by the push-pull effect of the nitrogen lone pair from the dimethylamino group and the electron-withdrawing nature of the adjacent nitrile and 4-fluorobenzoyl groups. The presence of a fluorine atom on the phenyl ring provides a sensitive probe for NMR spectroscopy and can significantly influence the molecule's pharmacokinetic properties in medicinal chemistry contexts.

A thorough spectral analysis is paramount to confirm the chemical identity, purity, and electronic structure of synthesized DMFA, ensuring reliable and reproducible results in downstream applications. This guide establishes the expected spectral signature of DMFA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of DMFA in solution. The analysis will focus on ¹H NMR for proton environment mapping and ¹³C NMR for carbon skeleton identification, with special attention to the effects of fluorine coupling.

¹H NMR Spectroscopy: A Proton's Perspective

Causality of Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, which is critical for resolving the complex splitting patterns anticipated for the aromatic protons due to fluorine coupling. Deuterated chloroform (CDCl₃) is a suitable solvent, as it is chemically inert and solubilizes the compound well. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified DMFA in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.05 | Doublet of Doublets (dd) | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. They will appear as a doublet due to coupling with H-3'/H-5' and will show an additional, smaller coupling to the fluorine atom. |

| ~ 7.20 | Doublet of Doublets (dd) | 2H | H-3', H-5' | These aromatic protons are ortho to the fluorine atom. They will appear as a doublet due to coupling with H-2'/H-6' and will also be split by the fluorine atom, often with a larger coupling constant than the ortho proton-proton coupling. |

| ~ 7.90 | Singlet | 1H | H-3 (Olefinic) | This vinyl proton is part of the electron-rich enamine system and is deshielded by the anisotropic effect of the nearby carbonyl and nitrile groups. Its chemical shift is highly dependent on the molecule's conformation. |

| ~ 3.20 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent and appear as a single, sharp peak. The protons are attached to a nitrogen atom, resulting in a moderate downfield shift. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Causality of Experimental Choices: Proton-decoupled ¹³C NMR is essential to simplify the spectrum to single lines for each unique carbon atom, allowing for an unambiguous count of carbon environments. The same sample prepared for ¹H NMR can be used. The key challenge and point of interest is observing the carbon-fluorine (C-F) coupling constants, which provide definitive proof of the fluorobenzoyl moiety's structure.

Experimental Protocol: ¹³C NMR

-

Sample: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C probe/frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Justification |

| ~ 188 | Small doublet | C-7' (C=O) | The carbonyl carbon is highly deshielded and appears far downfield. It will exhibit a small coupling to the fluorine atom (⁴JCF). |

| ~ 165 | Doublet (¹JCF ≈ 250 Hz) | C-4' | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant. Its chemical shift is significantly downfield due to the electronegativity of fluorine. |

| ~ 155 | Singlet | C-2 | The olefinic carbon bearing the nitrile and benzoyl groups is significantly deshielded. |

| ~ 132 | Doublet (³JCF ≈ 9 Hz) | C-2', C-6' | These carbons are meta to the fluorine and will show a moderate three-bond coupling. They are deshielded by the adjacent carbonyl group. |

| ~ 130 | Doublet (⁴JCF ≈ 3 Hz) | C-1' | The ipso-carbon to which the carbonyl is attached. It will show a small four-bond coupling to fluorine. |

| ~ 118 | Singlet | C-1 (C≡N) | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 116 | Doublet (²JCF ≈ 22 Hz) | C-3', C-5' | These carbons are ortho to the fluorine and will exhibit a large two-bond coupling constant. |

| ~ 95 | Singlet | C-3 | This olefinic carbon is significantly shielded by the strong electron-donating effect of the dimethylamino group. |

| ~ 45 | Singlet | -N(CH₃)₂ | The methyl carbons appear in the typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the DMFA molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the fingerprint region (<1500 cm⁻¹) and the functional group region (1500-4000 cm⁻¹).

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid DMFA powder onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Predicted FT-IR Spectrum and Interpretation:

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~ 2210 | C≡N Stretch | Nitrile | The nitrile group exhibits a strong, sharp absorption in this characteristic region. |

| ~ 1640 | C=O Stretch | Ketone | The carbonyl stretch is strong and shifted to a lower frequency due to conjugation with the C=C double bond. |

| ~ 1595 | C=C Stretch | Aromatic & Alkene | Overlapping stretches from the phenyl ring and the enamine double bond create a strong, broad absorption. |

| ~ 1230 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond on an aromatic ring. |

| ~ 1160 | C-N Stretch | Dimethylamino | The stretching vibration of the carbon-nitrogen single bond. |

| ~ 840 | C-H Bend | p-disubstituted ring | Out-of-plane bending for the 1,4-disubstituted aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of DMFA.

Causality of Experimental Choices: A polar aprotic solvent like acetonitrile is a good choice as it can solubilize the compound without engaging in hydrogen bonding, which could complicate the spectrum. The experiment aims to identify the λ_max, the wavelength of maximum absorbance, which corresponds to the main π → π* transition.

Experimental Protocol: UV-Vis

-

Stock Solution: Prepare a concentrated stock solution of DMFA in acetonitrile of a known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance between 0.5 and 1.5 AU.

-

Blank: Use pure acetonitrile as the blank.

-

Spectrum Acquisition: Record the absorption spectrum from approximately 200 to 600 nm.

Predicted UV-Vis Spectrum and Interpretation:

The extended conjugation involving the dimethylamino group, the double bond, the carbonyl group, and the phenyl ring is expected to result in a strong absorption band in the UV-A or near-visible region.

-

λ_max: Expected around 350-380 nm .

-

Transition: This absorption corresponds to a π → π transition*. The significant redshift compared to simpler aromatic ketones is due to the powerful electron-donating effect of the dimethylamino group extending the effective conjugation length of the chromophore.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DMFA and can provide structural information through analysis of its fragmentation patterns.

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like DMFA, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

Experimental Protocol: MS (ESI)

-

Sample Preparation: Prepare a dilute solution of DMFA in an appropriate solvent like methanol or acetonitrile (e.g., 10-100 µg/mL).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to detect [M+H]⁺.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion Peak: The most prominent peak will be the protonated molecule [M+H]⁺ at m/z 219.09 . This confirms the molecular weight of 218.23 g/mol .

-

Key Fragment Ions: While ESI is soft, some fragmentation may occur. Key fragment ions could include:

-

m/z 123: Loss of the dimethylaminoacrylonitrile fragment, leaving the [F-C₆H₄-CO]⁺ ion (4-fluorobenzoyl cation).

-

m/z 95: Loss of the 4-fluorobenzoyl fragment, corresponding to the [M - F-C₆H₄-CO]⁺ ion.

-

Data Visualization and Workflow

Molecular Structure of DMFA

Caption: Molecular structure of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

General Workflow for Spectral Analysis

Caption: A typical workflow for the synthesis and spectral characterization of a target compound.

Conclusion

The multifaceted spectral analysis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile provides a definitive and self-validating confirmation of its molecular structure. The predicted data across NMR, FT-IR, UV-Vis, and Mass Spectrometry collectively create a unique fingerprint for this compound. ¹H and ¹³C NMR, with their characteristic fluorine couplings, unambiguously map the atomic connectivity. FT-IR confirms the presence of all key functional groups, while UV-Vis spectroscopy elucidates the nature of the extended π-electron system. Finally, mass spectrometry provides unequivocal proof of the compound's molecular weight. This guide serves as a robust framework for researchers, ensuring the confident identification and characterization of DMFA for its intended applications in scientific research and development.

References

- Note: As this guide is based on predictive analysis from foundational chemical principles and data from analogous structures, direct literature for the complete spectral analysis of this specific molecule is not cited. The principles and typical spectral values are drawn from standard organic chemistry and spectroscopy textbooks.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

-

Title: PubChem Compound Database (for analogous structures) Source: National Center for Biotechnology Information. URL: [Link]

chemical properties of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and applications of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, identified by CAS Number 52200-15-4. As a highly functionalized molecule, it serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry. This document details its physicochemical characteristics, offers a robust synthetic protocol, outlines methods for its spectroscopic identification, explores its chemical reactivity, and discusses its potential applications in drug discovery and development, alongside essential safety and handling information.

Introduction: A Versatile Synthetic Building Block

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a specialized organic compound that belongs to the class of activated acrylonitriles. Its structure uniquely combines four key functional groups on a three-carbon backbone: a dimethylamino group, a 4-fluorobenzoyl moiety (an aromatic ketone), a nitrile group, and an alkene double bond. This dense arrangement of functionality makes it an electron-deficient enamine, predisposing it to a wide range of chemical transformations.

Its primary value lies in its utility as a synthetic intermediate or building block.[1][2] The strategic placement of reactive sites allows for its use in constructing more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmacologically active agents.[1][3] The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is foundational for its use in any experimental setting. The key properties of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52200-15-4 | [4][5] |

| Molecular Formula | C₁₂H₁₁FN₂O | [4][6] |

| Molecular Weight | 218.23 g/mol | [4][6] |

| IUPAC Name | (Z)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | [] |

| Density | ~1.178 g/cm³ | [4][8] |

| Boiling Point | 408.1 °C at 760 mmHg | [4][6] |

| Flash Point | 200.6 °C | [4] |

| Appearance | Expected to be a solid at room temperature | |

| Storage | Store in a cool (2-8°C), dry, well-ventilated area, sealed from light and moisture. | [2][6] |

Synthesis and Purification

The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is typically achieved via the acylation of an enamine precursor. The most common and effective strategy involves the reaction between 3-(dimethylamino)acrylonitrile and 4-fluorobenzoyl chloride.

Causality in Synthetic Design: This pathway is mechanistically logical. 3-(Dimethylamino)acrylonitrile acts as the nucleophile (specifically, an enamine), attacking the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine, to act as a scavenger for the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the dimethylamino group or the triethylamine itself, which would otherwise halt the reaction, thereby ensuring the reaction proceeds to completion.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 52200-15-4|3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS#:52200-15-4 | 3-(DIMETHYLAMINO)-2-(4-FLUOROBENZOYL)ACRYLONITRILE | Chemsrc [chemsrc.com]

- 5. 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile - CAS:52200-15-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. cas 52200-15-4|| where to buy (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [chemenu.com]

- 8. lookchem.com [lookchem.com]

The Evolving Landscape of Acrylonitrile Therapeutics: A Technical Guide to the Biological Activity of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide delves into the burgeoning field of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile derivatives, a class of compounds demonstrating significant therapeutic potential. We will explore their synthesis, diverse biological activities, and the underlying molecular mechanisms, providing a comprehensive resource for researchers and drug development professionals. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between chemical structure and biological function, grounded in established scientific literature.

Introduction: The Acrylonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The acrylonitrile moiety is a versatile pharmacophore that has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various chemical reactions make it an attractive scaffold for the design of novel therapeutic agents. The incorporation of a 3-(dimethylamino) group and a 2-(4-fluorobenzoyl) substituent introduces specific steric and electronic features that are hypothesized to modulate the biological activity of the parent acrylonitrile core, leading to enhanced potency and selectivity against various pathological targets. This guide will specifically focus on the derivatives of this substituted acrylonitrile, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Derivatives: A Practical Approach

The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile and its derivatives can be achieved through a multi-step process, often commencing with a Knoevenagel condensation followed by acylation. While various synthetic routes have been explored for similar compounds, a general and adaptable protocol is presented below. This protocol is based on established methodologies for related acrylonitrile derivatives and provides a solid foundation for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Materials:

-

4-Fluorobenzoyl chloride

-

3-(Dimethylamino)acrylonitrile

-

Triethylamine (Et3N)

-

Toluene (anhydrous)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)acrylonitrile (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the acylation reaction, preventing side reactions and driving the equilibrium towards product formation. Anhydrous conditions are maintained to avoid hydrolysis of the acid chloride. Column chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and byproducts.

Biological Activities and Mechanistic Insights

Derivatives of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile have shown promise in several therapeutic areas. The following sections detail their activities and the current understanding of their mechanisms of action, supported by data from studies on structurally related compounds.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of acrylonitrile derivatives. While specific data for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is limited, research on analogous compounds provides compelling evidence of their potential. For instance, various 2,3-diaryl acrylonitrile derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[1]

Mechanism of Action: The anticancer mechanism of these compounds is believed to be multifactorial. The presence of the electron-withdrawing cyano group and the benzoyl moiety can contribute to interactions with various biological targets. It is hypothesized that these derivatives may induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.[2] The fluorine atom on the benzoyl ring can enhance metabolic stability and binding affinity to target proteins.

Data from Structurally Related Compounds:

The following table summarizes the anticancer activity of some representative acrylonitrile derivatives against various cancer cell lines. This data, while not for the exact target compound, provides a strong rationale for its investigation as an anticancer agent.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted phenylacrylonitriles | MCF-7 (Breast) | 34 - 44 | [3] |

| 2,3-Diaryl acrylonitriles | HCT116 (Colon) | 0.13 | [1] |

| 2,3-Diaryl acrylonitriles | HeLa (Cervical) | 4.20 | [1] |

| Indole-acrylonitriles | NCI-H522 (Lung) | 0.0244 - 5.06 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile derivative) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Acrylonitrile derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[5][6] The presence of the acrylonitrile scaffold is thought to contribute to their ability to interfere with microbial growth and survival.

Mechanism of Action: While the precise antimicrobial mechanism is not fully elucidated for this specific class of compounds, it is postulated that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The lipophilic nature of the benzoyl group may facilitate passage through the microbial cell wall.

Data from Structurally Related Compounds:

The table below presents the minimum inhibitory concentration (MIC) values for some acrylonitrile derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (mg/mL) | Reference |

| Methoxy-substituted phenylacrylonitriles | Staphylococcus aureus | 2.5 | [3] |

| Methoxy-substituted phenylacrylonitriles | Escherichia coli | 12.5 | [3] |

| Methoxy-substituted phenylacrylonitriles | Candida albicans | 12.5 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Acrylonitrile-containing compounds have shown potential in modulating inflammatory responses.[1]

Mechanism of Action: The anti-inflammatory effects of these derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on cytokine production.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific scaffold is yet to be published, several key structural features are known to influence activity based on broader studies of related compounds.

-

The Acrylonitrile Core: The conjugated system of the acrylonitrile moiety is crucial for its reactivity and interaction with biological targets.

-

The 4-Fluorobenzoyl Group: The fluorine atom at the para position of the benzoyl ring is a key feature. Its high electronegativity can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins. Fluorine substitution is also a common strategy in drug design to improve metabolic stability and bioavailability.

-

The Dimethylamino Group: The dimethylamino group is an electron-donating group that can modulate the electronic properties of the acrylonitrile double bond. Its presence can also influence the compound's solubility and ability to form hydrogen bonds.

Further research involving systematic modifications of these key structural components will be essential to delineate a more precise SAR and to optimize the therapeutic potential of this promising class of compounds.

Conclusion and Future Directions

The 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and a foundation for understanding their mechanisms of action.

Future research should focus on:

-

Synthesis and screening of a focused library of derivatives to establish a detailed structure-activity relationship.

-

In-depth mechanistic studies to identify the specific molecular targets of these compounds.

-

In vivo efficacy and toxicity studies to evaluate their therapeutic potential in preclinical models.

The insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

-

Synthesis, optical, and spectroscopic characterisation of substituted 3-phenyl-2-arylacrylonitriles. Chemical Papers. [Link]

-

IC50 values after CGA treatment of breast cancer cell lines included in the study. ResearchGate. [Link]

-

IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... ResearchGate. [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PubMed Central. [Link]

-

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Beijing Golden Eagle Technology Co., Ltd.. [Link]

-

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Crysdot LLC. [Link]

-

CAS#:52200-15-4 | 3-(DIMETHYLAMINO)-2-(4-FLUOROBENZOYL)ACRYLONITRILE. ChemSrc. [Link]

-

Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. ResearchGate. [Link]

-

Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. PubMed. [Link]

-

(PDF) Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. ResearchGate. [Link]

-

Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. [Link]

-

(PDF) Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. ResearchGate. [Link]

-

In Vivo Anti-Inflammatory Activity of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine. Drugs Exp Clin Res. [Link]

-

Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. PubMed. [Link]

-

Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo. PubMed. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. [Link]

-

Mechanisms of Action and Modulation of Fluorouracil. PubMed. [Link]

Sources

- 1. Morita-Baylis-Hillman Adduct 2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile (ISACN) Modulates Inflammatory Process In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Given the nascent state of research on this specific molecule, this document synthesizes information from structurally related compounds to propose a plausible mechanism and outlines a rigorous, multi-phased experimental strategy for its validation. This approach is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel acrylonitrile derivatives.

Introduction and Rationale

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a small molecule belonging to the acrylonitrile class of compounds. The acrylonitrile moiety is a versatile chemical scaffold known for its reactivity and presence in a variety of biologically active molecules.[1] Derivatives of acrylonitrile have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] Notably, structurally similar 2,3-diaryl acrylonitriles have shown significant antiproliferative effects on human cancer cell lines.[4] Furthermore, a related compound, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, was identified as a potent and selective inverse agonist of the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor implicated in various disease processes.[6]

The presence of the electron-withdrawing 4-fluorobenzoyl group and the electron-donating dimethylamino group suggests a potential for this compound to interact with biological targets through various non-covalent and potentially covalent interactions. The investigation into its mechanism of action is therefore a critical step in evaluating its potential as a therapeutic agent.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the available literature for analogous structures, a primary hypothesized mechanism of action for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is its function as a modulator of a nuclear receptor or a key enzyme involved in cellular proliferation. Specifically, we propose that the compound may act as an inhibitor of a critical enzyme in a cancer-related signaling pathway or as a modulator of a transcription factor like PPARβ/δ.

The rationale for this hypothesis is twofold: the demonstrated anticancer activity of similar acrylonitrile derivatives and the direct evidence of PPARβ/δ modulation by a structurally related molecule.[4][6] Inhibition of key signaling enzymes or modulation of nuclear receptors can lead to downstream effects on gene expression, cell cycle progression, and apoptosis, all of which are hallmarks of anticancer activity.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (designated as "Compound X") could exert its effects, for instance, by inhibiting a key kinase or modulating a nuclear receptor, leading to an anti-proliferative outcome.

Caption: Hypothetical signaling pathway for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

Experimental Validation Strategy

A phased approach is proposed to systematically investigate and validate the mechanism of action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on identifying the primary molecular target(s) of the compound.

-

Broad-Spectrum Kinase Inhibition Assay: To test the hypothesis of enzyme inhibition, the compound will be screened against a panel of human kinases.

-

Nuclear Receptor Binding and Activity Assays: To evaluate the PPARβ/δ modulation hypothesis, competitive binding assays and reporter gene assays will be conducted.

-

Cell Viability and Proliferation Assays: A panel of cancer cell lines will be treated with the compound to determine its IC50 values and confirm its anti-proliferative effects.

| Assay Type | Target/Cell Line | Metric | Hypothetical Value |

| Kinase Inhibition Screen | Kinase X | IC50 | 50 nM |

| Nuclear Receptor Binding | PPARβ/δ | Ki | 100 nM |

| Cell Viability (72h) | HeLa Cancer Cells | IC50 | 250 nM |

| Cell Viability (72h) | HCT116 Cancer Cells | IC50 | 300 nM |

Phase 2: Cellular Mechanism of Action

This phase will delve into the cellular consequences of target engagement.

-

Western Blot Analysis: Key proteins in the hypothesized signaling pathway will be analyzed for changes in their phosphorylation status or expression levels upon treatment with the compound.

-

Cell Cycle Analysis: Flow cytometry will be used to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Annexin V/PI staining and caspase activity assays will be employed to quantify the induction of apoptosis.

Phase 3: In-depth Biophysical and Structural Characterization

The final phase aims to provide definitive evidence of direct target binding and to characterize the interaction.

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the compound to its purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

-

X-ray Co-crystallography: To elucidate the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: A phased experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

-

Benchchem. 3-(Dimethylamino)acrylonitrile | 2407-68-3.

-

Benchchem. 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | 52200-16-5.

-

Siddiqui, N. et al. (2022). Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. Letters in Organic Chemistry, 19.

-

Li, Y. et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1237-1241.

-

Plenge, P. et al. (2007). Allosteric effects of R- and S-citalopram on the human 5-HT transporter: evidence for distinct high- and low-affinity binding sites. European Journal of Pharmacology, 567(1-2), 1-9.

-

Talat, S. et al. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Scientific Reports, 14(1), 219.

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Acrylonitrile.

-

Chemenu. (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

-

Kralj, M. et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 26(11), 3245.

-

Vermont Department of Health. Acrylonitrile (CAS 107-13-1).

-

PubChem. 3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile.

-

BOC Sciences. 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE.

-

GovInfo. Toxicological Profile for Acrylonitrile.

-

PubChem. 3-(Dimethylamino)acrylonitrile.

-

National Toxicology Program. (2021). Acrylonitrile - 15th Report on Carcinogens.

-

AIHA. (2025). IARC: Acrylonitrile Causes Cancer, Talc Is “Probably Carcinogenic”.

-

El-Sayed, W. M. et al. (2021). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 13(16), 2689.

-

Santa Cruz Biotechnology. 3-(Dimethylamino)acrylonitrile.

-

Lieber, S. et al. (2012). (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. Journal of Medicinal Chemistry, 55(6), 2885-2890.

-

Agency for Toxic Substances and Disease Registry. (2025). Toxicological Profile for Acrylonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Therapeutic Targets for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Abstract

This guide provides a comprehensive framework for identifying and validating the therapeutic targets of the novel compound 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Structurally, the molecule features an α,β-unsaturated nitrile system, a classic Michael acceptor, which strongly suggests a mechanism of action involving covalent modification of nucleophilic residues on target proteins. This document outlines a multi-pronged strategy encompassing chemical proteomics for unbiased target discovery, computational modeling for hypothesis generation, and robust biochemical and cellular assays for target validation. Detailed, field-proven protocols are provided to equip researchers in drug development with the necessary tools to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction and Molecular Rationale

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a small molecule whose therapeutic potential is largely unexplored. Its chemical architecture, however, provides significant clues to its likely biological mechanism. The core of the molecule is an acrylonitrile moiety conjugated with a benzoyl group, creating an electron-deficient double bond. This feature, known as a "warhead" in medicinal chemistry, is susceptible to nucleophilic attack by amino acid residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine.[1] This mode of action, known as targeted covalent inhibition, offers distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2][3]

The most prevalent warheads in clinically approved covalent inhibitors are acrylamides, which share the α,β-unsaturated system present in this molecule.[1][4] Many successful drugs, particularly in oncology, operate via this mechanism. For instance, Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), and Osimertinib, an EGFR inhibitor, both form a covalent bond with a non-catalytic cysteine residue in their respective targets.[5][6] Based on this strong precedent, we hypothesize that 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile acts as a targeted covalent inhibitor. The primary objective of the methodologies outlined herein is to identify which protein or proteins are the specific targets of this covalent modification.

Strategic Workflow for Target Identification and Validation

A successful target identification campaign requires a systematic and multi-faceted approach. We propose a workflow that integrates unbiased, proteome-wide screening with focused, hypothesis-driven validation studies. This ensures both the discovery of novel targets and the rigorous confirmation of their biological relevance.

Caption: High-level workflow for target identification and validation.

Phase 1: Target Discovery Methodologies

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful strategy to survey the entire proteome for potential targets in an unbiased manner.[7] Activity-Based Protein Profiling (ABPP) is the cornerstone of this approach. It utilizes chemical probes to covalently label the active sites of enzymes, allowing for their enrichment and identification by mass spectrometry (MS).[8][9]

In this workflow, a cell lysate or intact cells are pre-treated with our compound of interest, 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Subsequently, a broad-spectrum, alkyne-tagged iodoacetamide probe (or a similar cysteine-reactive probe) is added. This probe labels all accessible, reactive cysteine residues that were not already blocked by our test compound. By comparing the protein profiles of the compound-treated sample versus a vehicle control using quantitative mass spectrometry, we can identify proteins that show significantly reduced labeling by the probe. These "competed" proteins are the primary candidates for covalent binding by our compound.[10][11]

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

-

Materials:

-

Cell line of interest (e.g., HeLa, K562)

-

Lysis buffer (e.g., PBS, 0.1% NP-40, protease inhibitors)

-

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (test compound)

-

Cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne)

-

Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, sodium ascorbate

-

Streptavidin-agarose beads

-

Mass spectrometry-grade trypsin

-

LC-MS/MS instrumentation

-

-

Step-by-Step Procedure:

-

Proteome Preparation: Culture cells to ~80% confluency. Lyse cells on ice and clarify the lysate by centrifugation. Normalize protein concentration across all samples.

-

Compound Incubation: Aliquot proteomes. Treat one set with the test compound (at various concentrations, e.g., 1 µM, 10 µM, 50 µM) and the control set with vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Probe Labeling: Add the alkyne probe to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

-

Click Reaction: Initiate the copper-catalyzed alkyne-azide cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, TBTA, and fresh sodium ascorbate. Incubate for 1 hour at room temperature.[12]

-

Protein Enrichment: Add streptavidin-agarose beads to each sample and incubate for 4 hours at 4°C with rotation to capture biotinylated proteins.

-

Washing: Pellet the beads and wash extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend beads in a digestion buffer (e.g., urea, Tris-HCl). Reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

-

MS Analysis: Collect the supernatant containing peptides. Analyze by LC-MS/MS.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Look for proteins whose peptide abundance is significantly decreased in the compound-treated samples compared to the vehicle control. These are your primary target candidates.

-

Computational Screening (In Silico)

Computational methods, specifically covalent docking, can predict which proteins are likely to bind the compound and in what orientation.[3] This approach is particularly useful for prioritizing targets within a large protein family, such as the human kinome, which is a common target class for covalent inhibitors.[6]

-

Software:

-

Step-by-Step Procedure:

-

Target Selection: Identify a panel of potential targets from a protein family known to be susceptible to covalent inhibition (e.g., kinases with a cysteine in the ATP binding pocket). Download their crystal structures from the PDB.

-

Receptor Preparation: Prepare the protein structures by adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes. The reactive cysteine residue must be correctly modeled.

-

Ligand Preparation: Build the 3D structure of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile and perform energy minimization.

-

Docking Execution: Set up the covalent docking run. Define the reactive residue on the protein (e.g., Cys797 on EGFR) and the reactive atom on the ligand (the β-carbon of the acrylonitrile). The software will first perform non-covalent docking to place the ligand in a favorable orientation, then model the covalent bond formation.[14][15]

-

Scoring and Analysis: Analyze the resulting poses. The docking score will provide an estimate of binding affinity. Visually inspect the top-scoring poses to ensure the covalent bond is formed correctly and that the ligand makes favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site.

-

| Potential Target Class | Rationale | Example Proteins |

| Protein Kinases | A major drug target class; many contain targetable cysteines near the ATP-binding site.[4] | EGFR, BTK, JAK3, MAP kinases |

| Deubiquitinating Enzymes (DUBs) | Cysteine proteases that are increasingly recognized as therapeutic targets in cancer and other diseases. | USP7, UCHL1 |

| Metabolic Enzymes | Enzymes with active site cysteines involved in catalysis. | GAPDH, Caspases |

| GTPases (e.g., KRAS) | Oncogenic proteins with mutant-specific cysteines that can be targeted covalently. | KRAS (G12C) |

Phase 2: Target Validation Methodologies

Once a list of high-confidence candidate targets is generated, it is crucial to validate these interactions using orthogonal methods.

Biochemical Validation

If the identified target is an enzyme, its activity can be measured directly in the presence of the inhibitor. A dose-dependent decrease in enzyme activity provides strong evidence of direct target engagement and inhibition.

-

Method: Recombinant protein expression and purification of the candidate target, followed by an appropriate enzyme activity assay (e.g., fluorescence, luminescence, or radioactivity-based).

-

Outcome: Determination of the IC₅₀ (half-maximal inhibitory concentration), which quantifies the potency of the compound against the purified enzyme.

Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate target engagement.[16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18]

-

Materials:

-

Intact cells

-

Test compound and vehicle (DMSO)

-

PBS and protease inhibitors

-

PCR tubes/plate and a thermal cycler

-

Instrumentation for protein detection (e.g., Western Blot apparatus, or mass spectrometer for proteome-wide CETSA)

-

-

Step-by-Step Procedure:

-

Treatment: Treat intact cells with the test compound or vehicle for a defined period (e.g., 1 hour).

-

Heating: Resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot or another detection method.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the target protein in the compound-treated samples compared to the vehicle control.[19][20]

-

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The methodologies detailed in this guide provide a robust and systematic pathway to elucidate the therapeutic targets of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. By leveraging the power of unbiased chemical proteomics and complementing it with computational and cell-based validation assays, researchers can confidently identify and confirm the molecular mechanism of this compound. Successful validation of a target will pave the way for further preclinical development, including lead optimization, pharmacokinetic/pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The structural motif of this compound suggests a high probability of interaction with the protein kinome, a target class rich with therapeutic potential in oncology, immunology, and beyond.

References

- Ismail, H. et al. (2019).

- Li, N. et al. (2013). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.

- Zhang, T. et al. (2021). Advances in reversible covalent kinase inhibitors. PMC - NIH.

- Yang, Y. et al. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.

- Ismail, H. et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society.

- Zhang, H. et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.

- Potjewyd, F. et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing).

- de Wispelaere, M. et al. (2022). Covalent Kinase Inhibitors: An Overview.

- Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.

- Wikipedia contributors. Targeted covalent inhibitors. Wikipedia.

- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.

- Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Laqtom, N. N. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Liu, Y. et al. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.

- Laqtom, N. N. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.

- Ismail, H. et al. (2025). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.

- de Bruin, G. et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.

- BenchChem. (2025).

- Mathewson, R. D. et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. PMC.

- Zhu, K. et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring.

- ResearchGate. (n.d.). Chemical structures of E-2-(2-thienyl)-3-acrylonitrile RTK inhibitors used in this study.

- SAMSON Team. (2024). A Simple Guide to Covalent Docking with SAMSON's FITTED Suite. SAMSON.

- Singh, U. P. et al. (2018). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. PMC.

- Schrödinger. (n.d.). CovDock. Schrödinger.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 3. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. schrodinger.com [schrodinger.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

The Ascendant Role of Acrylonitrile Scaffolds in Antimicrobial Drug Discovery: A Technical Guide

Preamble: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community. The traditional pipelines for antibiotic discovery have dwindled, compelling researchers to explore novel chemical scaffolds with unique mechanisms of action. Among these, acrylonitrile derivatives have emerged as a fascinating and potent class of compounds.[1][2] The acrylonitrile moiety, a vinyl group linked to a nitrile, serves as a versatile pharmacophore found in numerous biologically active molecules, including approved drugs.[1][2] This guide provides an in-depth technical exploration of novel acrylonitrile compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, structure-activity relationships, and robust evaluation methodologies.

The Chemistry of Antimicrobial Acrylonitriles: Synthesis and Diversification

The therapeutic potential of acrylonitrile derivatives is intrinsically linked to the chemical diversity that can be achieved through various synthetic strategies. The α,β-unsaturated nitrile core provides a reactive handle for a multitude of chemical transformations, allowing for the systematic modification of the scaffold to optimize antimicrobial potency and selectivity.

A prevalent and effective method for synthesizing aryl acrylonitrile derivatives is the Knoevenagel condensation .[3][4] This reaction is favored for its simplicity, efficiency, and use of mild reaction conditions.

Exemplary Synthetic Protocol: Knoevenagel Condensation

-

Reactant Preparation: Dissolve an appropriate aromatic aldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates out of the solution. It can be collected by filtration, washed with cold solvent, and purified by recrystallization to yield the desired acrylonitrile derivative.

The strategic selection of substituted aldehydes and other starting materials in multicomponent domino reactions allows for the creation of extensive libraries of novel acrylonitrile compounds for screening.[5] This chemical tractability is a cornerstone of their appeal in drug discovery.

Unraveling the Mechanism of Action: How Acrylonitriles Exert Their Antimicrobial Effects

The efficacy of acrylonitrile compounds stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary between different derivatives, several key modes of action have been elucidated.